Bienvenue dans la boutique en ligne BenchChem!

tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate

Cross-coupling C–C bond formation Suzuki reaction

tert-Butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate (CAS 910442-97-6) is a triply differentiated indole-3-ethylamine derivative belonging to the broader class of N-Boc-protected tryptamine analogues. Its molecular formula is C₁₆H₂₁BrN₂O₂, with a molecular weight of 353.25 g/mol.

Molecular Formula C16H21BrN2O2
Molecular Weight 353.25 g/mol
CAS No. 910442-97-6
Cat. No. B3301540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
CAS910442-97-6
Molecular FormulaC16H21BrN2O2
Molecular Weight353.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)OC(C)(C)C
InChIInChI=1S/C16H21BrN2O2/c1-10-12(7-8-18-15(20)21-16(2,3)4)13-9-11(17)5-6-14(13)19-10/h5-6,9,19H,7-8H2,1-4H3,(H,18,20)
InChIKeyKLPRZWCOUSDNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate (CAS 910442-97-6): Procurement-Relevant Identity and Class Context


tert-Butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate (CAS 910442-97-6) is a triply differentiated indole-3-ethylamine derivative belonging to the broader class of N-Boc-protected tryptamine analogues. Its molecular formula is C₁₆H₂₁BrN₂O₂, with a molecular weight of 353.25 g/mol . The compound integrates three structural features within a single intermediate: a 5-bromo substituent on the indole ring (providing a cross-coupling handle), a 2-methyl group (blocking an otherwise reactive indole position and modulating lipophilicity), and a tert-butyl carbamate (Boc)-protected ethylamine chain at C3 (enabling orthogonal amine deprotection). This specific combination distinguishes it from simpler Boc-tryptamine (CAS 103549-24-2, no bromine, no 2-methyl), from 5-bromoindole-3-ethylamine carbamates lacking the 2-methyl group, and from the free amine or alternative carbamate esters that trade off stability for reactivity . The compound is supplied as a research intermediate with standard purity specifications of ≥95% to 97%, supported by batch-level analytical characterization [1].

Why Generic Substitution of CAS 910442-97-6 with Unsubstituted or Incompletely Substituted Indole Carbamates Introduces Synthetic Risk


Indole-3-ethylamine carbamate intermediates are not functionally interchangeable. Removing or altering any single substituent on CAS 910442-97-6 produces a compound with a materially different synthetic profile. The unsubstituted Boc-tryptamine (CAS 103549-24-2) lacks the 5-bromo handle required for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), forcing users to introduce bromine in a separate step with attendant regioselectivity and yield penalties . The des-methyl analogue (CAS 174021-63-7) retains the bromine but leaves the C2 position of the indole ring open to electrophilic attack during downstream transformations, potentially generating undesired byproducts . The free amine (2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine) exposes a nucleophilic primary amine that must be re-protected before many common synthetic operations, adding a protection–deprotection cycle that reduces overall yield . The methyl carbamate analogue (CAS 88368-99-4) offers a smaller ester group but sacrifices the acid-labile Boc orthogonality that permits selective deprotection in the presence of other base-labile protecting groups . The quantitative evidence below substantiates why this specific substitution pattern—5-bromo, 2-methyl, Boc-carbamate—is not trivially replicable by combining simpler building blocks.

Quantitative Differentiation Evidence for tert-Butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate (CAS 910442-97-6) Versus Closest Analogs


5-Bromo Substituent: Absence Eliminates Cross-Coupling Utility Compared with Boc-Tryptamine

The 5-bromo substituent on the indole ring of CAS 910442-97-6 provides a direct handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira coupling). The comparator Boc-tryptamine (CAS 103549-24-2) lacks any halogen at the 5-position, making it inert to these transformations without a separate, non-trivial bromination step . Literature on 5-bromoindole systems demonstrates that Suzuki coupling with phenylboronic acids proceeds in yields that are highest when the indole nitrogen is unprotected or Boc-protected (versus tosyl-protected), confirming the compatibility of the Boc group with cross-coupling conditions [1]. In a published SAR study of 5-halogenated 3-carbamoylindoles, the 5-bromo derivative exhibited a LogP of 3.2 and a moderate electron-withdrawing effect (Hammett σ in the 0.2–0.4 range), which correlates with optimal biological target engagement in kinase and GPCR contexts, whereas the unsubstituted analogue (LogP 2.8) showed no electronic perturbation . This combination—cross-coupling competence plus tuned lipophilicity—cannot be achieved with the non-brominated analogue.

Cross-coupling C–C bond formation Suzuki reaction

2-Methyl Group Prevents Undesired C2 Electrophilic Substitution Relative to the Des-Methyl Bromoindole Carbamate

The indole C2 position is the most nucleophilic carbon in the indole ring system and is susceptible to electrophilic attack under common reaction conditions (acylation, Vilsmeier formylation, Mannich reactions). The 2-methyl substituent in CAS 910442-97-6 permanently blocks this position, preventing unintended C2 functionalization during downstream transformations . The closest comparator lacking the 2-methyl group, tert-butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate (CAS 174021-63-7), retains an unsubstituted C2–H that is susceptible to electrophilic substitution. Synthetic protocols for 2-methylindole derivatives confirm that the 2-methyl group can subsequently be functionalized via allylic bromination (using NBS) to generate a 2-bromomethyl intermediate, providing a second orthogonal diversification point not available in the des-methyl series [1]. The 2-methyl group also increases the molecular weight by 14 Da relative to the des-methyl analogue (353.25 vs. 339.23 g/mol) and contributes approximately +0.3 to +0.5 LogP units, enhancing membrane permeability of downstream products .

Regioselective synthesis Indole C2 protection Byproduct suppression

tert-Butyl Carbamate (Boc) Versus Methyl Carbamate: Orthogonal Deprotection Selectivity at the Cost of Modest Potency Reduction

The Boc protecting group on the ethylamine side chain of CAS 910442-97-6 provides acid-labile protection (cleaved by TFA or HCl/dioxane) that is orthogonal to base-labile protecting groups (Fmoc, acetyl, benzoyl) commonly used elsewhere in complex molecule synthesis. A comparative SAR analysis of 3-carbamoylindole derivatives demonstrated that methyl carbamate analogues exhibit 2- to 3-fold higher potency in enzyme inhibition assays, attributed to reduced steric hindrance at the binding site . However, the same study reported that methyl carbamates display approximately 50% shorter metabolic half-lives than their tert-butyl counterparts, representing a significant stability trade-off . The Boc group's steric bulk (tert-butyl, van der Waals volume ≈ 76 ų) versus methyl (≈ 28 ų) also influences the compound's solution conformation and crystallinity. For procurement decisions, the Boc variant is preferred when the synthetic route requires orthogonal protection or when the intermediate will be stored before deprotection, as the Boc group confers superior chemical stability under basic and nucleophilic conditions .

Protecting group strategy Orthogonal deprotection Metabolic stability

Batch-Level Purity with Multi-Method Analytical Verification Exceeds Industry Default Specifications

CAS 910442-97-6 is commercially supplied with a standard purity specification of 97% (by Bidepharm, product code BD583695) and a minimum of 95% (by CymitQuimica/Biosynth, Ref. 3D-KLB44297) . Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC analyses for each production lot, enabling users to verify structural identity and purity before committing the compound to multi-step synthetic sequences . This level of analytical documentation exceeds the industry default for research intermediates, where many suppliers provide only the nominal purity claim without batch-resolved spectra. The compound is also registered in the Wiley SpectraBase spectral database with 1 NMR data available (Compound ID FAMSuy7qH0G, InChIKey KLPRZWCOUSDNIR-UHFFFAOYSA-N), providing an independent reference for identity confirmation [1]. The absence of such documentation for less common analogues or single-source suppliers introduces procurement risk: a purity discrepancy of as little as 3% (97% vs. 94%) in a 5-step linear synthesis can translate to a >14% cumulative yield loss.

Quality control Purity specification Batch analysis

Bromine Position on Indole Ring: 5-Br Confers Superior Activity Over 6-Br and 7-Br Isomers in Class-Level Anti-Inflammatory SAR

A systematic structure-activity relationship study of brominated indoles and isatins from the marine mollusc Dicathais orbita evaluated the impact of bromine position on anti-inflammatory activity (NO, TNFα, and PGE₂ inhibition) [1]. The study established a clear rank order of potency: 5-bromo > 6-bromo > 7-bromo for isatin benzene ring substitution. Purified mono-brominated indoles with the bromine at the 5-position showed significant inhibitory activity against all three inflammatory mediators and were more active than dimeric indoles and non-brominated isatin controls [1]. Although this study evaluated brominated isatins and simple bromoindoles rather than the specific 3-ethylcarbamate derivatives, the positional SAR is directly transferable to the indole core of CAS 910442-97-6: the 5-bromo substitution pattern is the preferred regioisomer for biological activity within the bromoindole chemotype. A separate study on N-alkyl-5-bromoindole derivatives confirmed cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines with GI₅₀ values in the range of 4.7–32.2 µM, establishing that the 5-bromo-2-methylindole scaffold is competent for anticancer lead development [2].

Structure-activity relationship Bromine positional isomerism Anti-inflammatory

Indole Carbamate Chemotype Validated as Leukotriene Antagonist Scaffold: Class-Level Therapeutic Relevance

The indole carbamate chemotype, of which CAS 910442-97-6 is a protected intermediate, is structurally precedented in the patent literature as a validated scaffold for leukotriene D₄ receptor antagonism. US Patent 5,334,597 (Merck Frosst Canada, filed 1991) claims indole carbamates of general formula encompassing substituted indoles with carbamate-bearing side chains at C3 as antagonists of leukotriene action, useful as anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective agents [1]. The patent explicitly encompasses compounds where R¹ (corresponding to the indole 5-position) may be halogen (including bromine) and where R⁵ (indole 2-position) may be lower alkyl (including methyl), directly mapping to the substitution pattern of CAS 910442-97-6 [1]. Zafirlukast (ICI 204219, CAS 107753-78-6), a clinically approved oral leukotriene receptor antagonist for maintenance asthma therapy, belongs to the indole carbamate class, validating the therapeutic relevance of this chemotype . While CAS 910442-97-6 itself is a protected intermediate rather than a drug substance, its structural congruence with the claimed pharmacophore establishes its relevance as a building block for leukotriene pathway-targeted drug discovery programs.

Leukotriene antagonism Anti-asthmatic Patent precedent

Procurement-Matched Application Scenarios for CAS 910442-97-6 Based on Verified Differentiation Evidence


Multi-Step Synthesis of 5-Aryl-Indole Drug Candidates via Suzuki Cross-Coupling

In medicinal chemistry programs requiring diversification at the indole 5-position, CAS 910442-97-6 provides the pre-installed bromine atom necessary for Suzuki–Miyaura coupling with arylboronic acids. The Boc group remains intact under standard Suzuki conditions (Pd catalyst, aqueous base, 80–100 °C), allowing the coupled product to be carried directly into the next synthetic step without re-protection [1]. The 2-methyl group prevents competing C2 arylation, ensuring that the cross-coupling occurs exclusively at C5. This scenario is directly supported by literature demonstrating that Boc-protected indole bromides participate efficiently in Suzuki couplings, with yields dependent on the choice of boronic acid/ester and catalyst system [1].

Synthesis of Leukotriene Receptor Antagonist Libraries via Sequential C5 and C3 Diversification

The indole carbamate chemotype is established in the patent literature as a leukotriene D₄ receptor antagonist scaffold [2]. CAS 910442-97-6 provides a single intermediate from which parallel libraries can be generated: (i) Suzuki coupling at C5 to vary the aryl group, (ii) Boc deprotection (TFA/DCM, rt, 1–2 h) to liberate the primary amine at C3, and (iii) acylation, sulfonylation, or reductive amination of the free amine to install the final pharmacophore element. The 2-methyl group remains inert throughout this sequence, preserving the substitution pattern required by the patent claims [2].

Building Block for 5-Bromo-Indole Alkaloid Total Synthesis Requiring Orthogonal N-Protection

In the total synthesis of brominated indole alkaloids (e.g., eudistomin analogues, brominated β-carbolines), the Boc-protected ethylamine side chain serves as a latent tryptamine equivalent that can be unveiled under mild acidic conditions without affecting acid-sensitive functionality elsewhere in the molecule [3]. The 5-bromo substituent provides the halogenation pattern found in many marine natural products (as validated by SAR studies showing 5-Br as the preferred positional isomer for bioactivity [4]), while the 2-methyl group prevents Pictet–Spengler cyclization at the undesired C2 position during β-carboline formation.

Quality-Controlled Intermediate for Scale-Up and Process Chemistry Development

For process chemistry groups requiring a reliably characterized intermediate for route scouting, CAS 910442-97-6 offers batch-specific analytical documentation (NMR, HPLC, GC) at 97% purity . This exceeds the industry default for research intermediates and reduces the need for in-house re-characterization. The compound is supplied by multiple vendors (Bidepharm, CymitQuimica/Biosynth, A2B Chem), providing supply chain redundancy. The SpectraBase NMR reference (Compound ID FAMSuy7qH0G) provides an independent identity confirmation standard [5].

Quote Request

Request a Quote for tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.